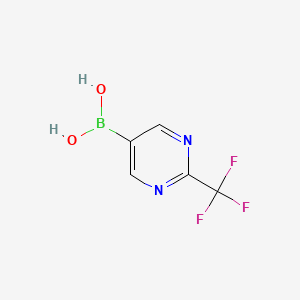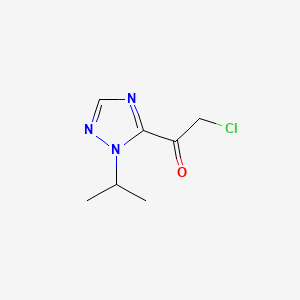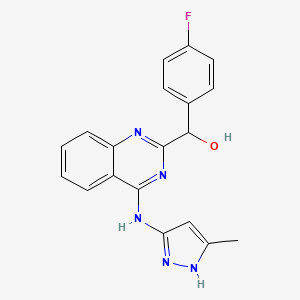
(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
概要
説明
AC430は、ヤヌスキナーゼ2(JAK2)の強力で選択的な低分子阻害剤です。 これは、現在第一三共が所有するアンビットバイオサイエンスによって、がんと自己免疫疾患の治療のために開発されています 。 この化合物は、その調査状況とそのさまざまな疾患における潜在的な治療的用途で知られています 。
科学的研究の応用
AC430 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of janus kinase 2 and its effects on various biochemical pathways.
Biology: AC430 is used in biological studies to understand the role of janus kinase 2 in cell signaling and disease progression.
Medicine: The compound is being investigated for its potential therapeutic applications in cancer and autoimmune diseases.
準備方法
AC430の合成経路には、その®光学異性体の調製が含まれ、これは米国特許第8703943号に記載されています 。合成は通常、次の手順で実行されます。
キナゾリンコアの形成: これは、市販の出発物質から始まる一連の反応によって達成されます。
フルオロフェニル基の導入: この手順には、キナゾリンコアへのフルオロフェニル基のカップリングが含まれます。
ピラゾリル基の結合: ピラゾリル基は、求核置換反応によって導入されます。
最終的な改変:
化学反応の分析
AC430は、次を含むさまざまな種類の化学反応を受けます。
酸化: 化合物は特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: 化合物の官能基を修飾するために、還元反応を実行することができます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤と求電子剤が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の用途
AC430は、次のものを含む、幅広い科学研究の用途があります。
作用機序
AC430は、さまざまなサイトカインと成長因子のシグナル伝達経路に関与するチロシンキナーゼであるヤヌスキナーゼ2(JAK2)を選択的に阻害することにより、その効果を発揮します 。JAK2を阻害することにより、AC430は下流のシグナル伝達経路を阻害し、細胞増殖と炎症の抑制につながります。 AC430の分子標的は、JAK2のATP結合部位を含み、これはキナーゼ活性に不可欠です .
類似の化合物との比較
AC430は、JAK2阻害剤としての選択性と効力においてユニークです。類似の化合物には次のものがあります。
ルキソリチニブ: 骨髄線維症と真性赤血球増加症の治療に使用される別のJAK2阻害剤です。
トファシチニブ: 関節リウマチやその他の自己免疫疾患の治療に使用されるJAK阻害剤です。
バリシチニブ: 関節リウマチの治療に使用されるJAK1およびJAK2阻害剤です.
類似化合物との比較
AC430 is unique in its selectivity and potency as a JAK2 inhibitor. Similar compounds include:
Ruxolitinib: Another JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.
Compared to these compounds, AC430 is distinguished by its investigational status and its potential for broader therapeutic applications .
特性
IUPAC Name |
(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWIATZWHLIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241914-87-3 | |
| Record name | AC-430 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241914873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-430 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AC-430 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7YVO9NSJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
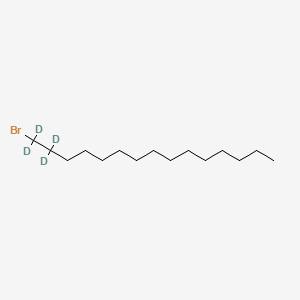
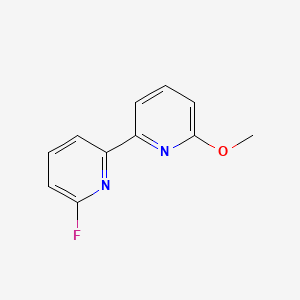
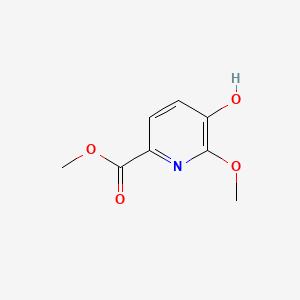
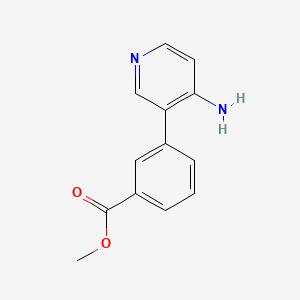

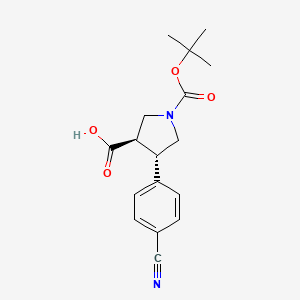
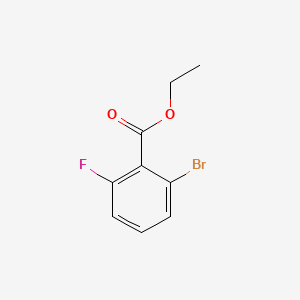
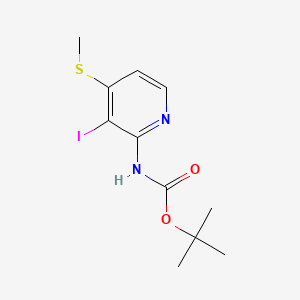
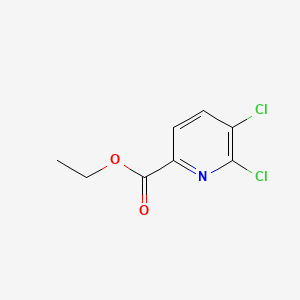
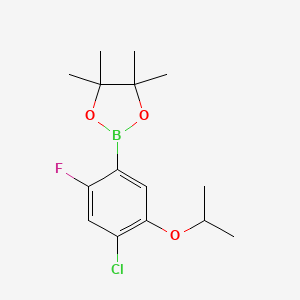

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
